An In-depth Technical Guide to 6,8-Difluoro-2-methylquinolin-4-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 6,8-Difluoro-2-methylquinolin-4-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Difluoro-2-methylquinolin-4-amine is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features suggest potential applications as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the known chemical properties of 6,8-Difluoro-2-methylquinolin-4-amine, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological activities based on the established pharmacology of the broader 4-aminoquinoline class. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics.
Chemical Properties
6,8-Difluoro-2-methylquinolin-4-amine is a solid organic compound. The incorporation of two fluorine atoms into the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₂N₂ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 288151-32-6 | [1] |
| Melting Point | 237-238 °C | [1] |
| Appearance | White to yellow/orange powder/crystalline solid | [2] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 6,8-Difluoro-2-methylquinolin-4-amine is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established quinoline chemistry. The most common strategy for the preparation of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.
A logical synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 6,8-Difluoro-2-methylquinolin-4-amine.
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Intermediate 1)
This step utilizes the Conrad-Limpach reaction, a classic method for quinoline synthesis.
Experimental Protocol:
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To a stirred solution of 2,4-difluoroaniline (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to approximately 250-260 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum to yield 6,8-Difluoro-2-methylquinolin-4-ol.
Step 2: Synthesis of 6,8-Difluoro-4-chloro-2-methylquinoline (Intermediate 2)
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
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Carefully add 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C with stirring.
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Slowly warm the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
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Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 6,8-Difluoro-4-chloro-2-methylquinoline.
Step 3: Synthesis of 6,8-Difluoro-2-methylquinolin-4-amine (Final Product)
The final step involves the amination of the 4-chloroquinoline intermediate.
Experimental Protocol:
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In a sealed pressure vessel, dissolve 6,8-Difluoro-4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
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Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide or ammonia in ethanol.
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Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.
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After completion, cool the reaction vessel to room temperature.
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Remove the solvent under reduced pressure.
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Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6,8-Difluoro-2-methylquinolin-4-amine.
Potential Biological Activities and Signaling Pathways
While specific biological data for 6,8-Difluoro-2-methylquinolin-4-amine is not widely published, the 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives of 4-aminoquinoline are known to exhibit antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
Kinase Inhibition
The quinoline nucleus is a common feature in many kinase inhibitors.[5] Fluorinated quinoline derivatives, in particular, are explored for their potential to target various kinases involved in cancer cell proliferation and survival. It is plausible that 6,8-Difluoro-2-methylquinolin-4-amine could serve as a precursor for the synthesis of potent inhibitors of tyrosine kinases, which are often implicated in oncogenic signaling pathways.[5]
References
- 1. agro.basf.co.ke [agro.basf.co.ke]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
